8-chloro-5H-pyrido[3,2-b]indole
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Overview
Description
8-chloro-5H-pyrido[3,2-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 8-chloro-5H-pyrido[3,2-b]indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Graebe-Ullmann reaction has been employed in the synthesis of similar compounds . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
8-chloro-5H-pyrido[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound. Reagents like chlorine or nitric acid are often used. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-chloro-5H-pyrido[3,2-b]indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential in biological assays.
Medicine: Research indicates its potential as a pharmacophore in drug development.
Industry: It is used in the production of organic electroluminescent devices.
Mechanism of Action
The mechanism of action of 8-chloro-5H-pyrido[3,2-b]indole involves its interaction with specific molecular targets. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with various pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
8-chloro-5H-pyrido[3,2-b]indole can be compared with other indole derivatives such as:
- 5H-pyrido[4,3-b]indole
- 2-amino-9H-pyrido[2-3-b]indole
- 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications .
Properties
Molecular Formula |
C11H7ClN2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
8-chloro-5H-pyrido[3,2-b]indole |
InChI |
InChI=1S/C11H7ClN2/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6,14H |
InChI Key |
YGDNPAMWJQCKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(N2)C=CC(=C3)Cl)N=C1 |
Origin of Product |
United States |
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